1,5-Ditosyl-1,5-diazocane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
67761-04-0 |
|---|---|
Molecular Formula |
C20H26N2O4S2 |
Molecular Weight |
422.6 g/mol |
IUPAC Name |
1,5-bis-(4-methylphenyl)sulfonyl-1,5-diazocane |
InChI |
InChI=1S/C20H26N2O4S2/c1-17-5-9-19(10-6-17)27(23,24)21-13-3-15-22(16-4-14-21)28(25,26)20-11-7-18(2)8-12-20/h5-12H,3-4,13-16H2,1-2H3 |
InChI Key |
JVECPRCCIVFZKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CCC2)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Synthetic Methodologies for 1,5 Ditosyl 1,5 Diazocane and Its Functionalized Derivatives
Classical Batch Synthesis Approaches for the 1,5-Ditosyl-1,5-diazocane Core
The traditional synthesis of the this compound core often involves multi-step batch processes. A common precursor for this synthesis is 1,5-bis(p-toluenesulfonyl)-3,7-dihydroxyoctahydro-1,5-diazocine, also referred to as gem-diol. researchgate.net The synthesis of this key intermediate can be achieved using readily available and low-cost chemical materials such as p-toluenesulfonamide, epichlorohydrin, sodium hydroxide, and ethanol. researchgate.net
One reported method involves the reaction of N,N'-(propane-1,3-diyl)bis-tosylate with sodium hydride in anhydrous dimethylformamide (DMF). rsc.org This approach highlights a classical batch method for constructing the diazocane ring system. However, traditional batch syntheses can present challenges, including long reaction times, low yields, and complex purification procedures. researchgate.net For instance, the synthesis of the gem-diol intermediate has been noted to be difficult, often resulting in low product yields. researchgate.net
Advanced Flow Chemistry for this compound-3,7-dione Synthesis
To address the limitations of batch synthesis, advanced flow chemistry techniques have been applied to the synthesis of this compound-3,7-dione, a key intermediate for various applications. researchgate.netresearchgate.net This compound is synthesized via the Swern oxidation of 1,5-bis(p-toluenesulfonyl)-3,7-dihydroxyoctahydro-1,5-diazocine. researchgate.net
Continuous Microreactor System Implementation for Swern Oxidation
The Swern oxidation, a metal-free and environmentally benign reaction, has been successfully implemented in a continuous flow microreactor system for the synthesis of this compound-3,7-dione. researchgate.netresearchgate.nettubitak.gov.tr This system typically involves pumping dimethyl sulfoxide (B87167) (Me2SO), an activating agent like oxalyl chloride or p-toluenesulfonyl chloride (p-TsCl), and the alcohol precursor through separate channels into a microreactor where they mix and react. researchgate.net The use of a microreactor offers significant advantages over traditional batch reactors, including reduced reaction times (from hours to milliseconds), milder reaction temperatures (around room temperature instead of -70 °C), and improved yield and selectivity. researchgate.nettubitak.gov.tr
A challenge in the Swern oxidation in microreactors is the potential for solid byproducts to form and block the narrow channels. researchgate.netresearchgate.netresearchgate.net To mitigate this, modifications to the experimental setup may be necessary to ensure continuous and efficient operation. researchgate.netresearchgate.netresearchgate.net
Optimization of Reaction Parameters using Response Surface Methodology (RSM)
Response Surface Methodology (RSM) is a powerful statistical tool used to optimize reaction conditions by building a mathematical model based on experimental data. researchgate.netcolab.wsnih.gov For the synthesis of this compound-3,7-dione in a continuous flow microreactor, RSM has been employed to identify the optimal experimental parameters. researchgate.netresearchgate.net
Key parameters investigated include reaction temperature, flow rate of reactants, and the concentration of the activating agent (e.g., oxalyl chloride). researchgate.netresearchgate.net Through RSM, a quadratic model can be developed to predict the yield of the desired product based on these variables. For example, one study identified the optimal conditions for the Swern oxidation to be a reaction temperature of 7.8 °C, a flow rate of 7.7 mL/min, and an oxalyl chloride concentration of 6%. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net Under these optimized conditions, an actual yield of 89.7% was achieved, which closely matched the predicted yield of 90.1%. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net
The following table summarizes the optimized reaction parameters determined by RSM for the synthesis of this compound-3,7-dione:
| Parameter | Optimized Value |
| Reaction Temperature | 7.8 °C |
| Flow Rate | 7.7 mL/min |
| Oxalyl Chloride Concentration | 6% |
| Predicted Yield | 90.1% |
| Actual Yield | 89.7% |
This table presents the optimized reaction parameters and resulting yields for the synthesis of this compound-3,7-dione using a continuous microreactor system, as determined by Response Surface Methodology. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net
Process Intensification and Scalability Considerations in Flow Synthesis
Process intensification through flow chemistry offers a pathway for safer and more scalable industrial production of this compound-3,7-dione. researchgate.netresearchgate.netresearchgate.net Microreactors provide enhanced control over reaction parameters, leading to improved efficiency and safety. mdpi.com The small reactor volumes and short residence times significantly reduce the risks associated with highly reactive intermediates and exothermic reactions. tubitak.gov.tr
Derivatization Strategies of the this compound Backbone
The this compound backbone serves as a scaffold for the introduction of various functional groups, leading to the synthesis of a diverse range of derivatives with specific properties.
Introduction of Functional Groups at Specific Ring Positions
The reactivity of the this compound ring system allows for the selective introduction of functional groups at specific positions. For instance, the synthesis of 3-(bromomethyl)-3-methyl-1,5-ditosyl-1,5-diazocane has been reported. rsc.org This derivative can then undergo further reactions, such as nucleophilic substitution with sodium azide (B81097), to yield the corresponding azide derivative. rsc.org The introduction of an azide group provides a versatile handle for subsequent chemical transformations, such as reduction to an amine or participation in cycloaddition reactions. rsc.org
The ability to introduce different functional groups onto the diazocane ring is crucial for tailoring the properties of the molecule for various applications. ashp.orgwikipedia.org These functional groups can influence the molecule's reactivity, solubility, and biological activity. ashp.org
Synthesis of Halogenated and Alkylated 1,5-Ditosyl-1,5-diazocanes
The functionalization of the this compound ring system through the introduction of halogenated and alkylated substituents is a key strategy for creating diverse molecular architectures. These modifications are typically achieved by cyclization reactions using appropriately substituted building blocks.
A notable synthetic approach involves the Richman-Atkins method for cyclization. rsc.org This method generally utilizes the reaction between a deprotonated bis-tosylamide and a di-tosylated diol to form the cyclic structure. rsc.org For the synthesis of substituted diazocanes, a modified precursor is required.
For instance, the synthesis of 3-(bromomethyl)-3-methyl-1,5-ditosyl-1,5-diazocane ( 16b in the original literature) begins with the preparation of N,N'-(propane-1,3-diyl)bis-tosylamide. rsc.org This activated diamine is then deprotonated using a strong base like sodium hydride (NaH) in an anhydrous solvent such as dimethylformamide (DMF). The resulting dianion is subsequently reacted with a specifically functionalized, activated triol derivative in a dropwise manner. The reaction mixture is heated to high temperatures, often around 145 °C, for an extended period to facilitate the cyclization, yielding the desired substituted this compound. rsc.org
The following table summarizes the synthesis of a representative bromomethylated and alkylated derivative. rsc.org
Table 1: Synthesis of Functionalized this compound Derivative
| Compound Name | Precursors | Reagents & Conditions | Outcome | Reference |
|---|---|---|---|---|
| 3-(bromomethyl)-3-methyl-1,5-ditosyl-1,5-diazocane | N,N'-(propane-1,3-diyl)bis-tosylamide, Activated triol (14) | 1. NaH, anhydrous DMF2. Heat at 145 °C under argon, 24 h | Successful cyclization to yield the desired product. | rsc.org |
This methodology demonstrates a robust pathway to introduce both an alkyl group (methyl) and a halogenated alkyl group (bromomethyl) onto the diazocane backbone, providing a handle for further chemical transformations.
Strategies for Detosylation and Further Amination of Diazocane Derivatives
The tosyl groups in this compound serve as crucial protecting groups for the nitrogen atoms, enabling controlled synthesis and functionalization. However, for many applications, the removal of these groups is necessary to liberate the secondary amines for further reactions, such as amination.
Detosylation Strategies: A common and effective method for the detosylation of N-tosyl amides involves treatment with a strong acid. For 1,5-bis(p-toluenesulfonyl)-1,5-diazacyclooctane, the removal of the tosyl groups can be accomplished by heating the compound in a solution of hydrogen bromide (HBr) in glacial acetic acid. nih.gov This process cleaves the sulfonamide bond, yielding the dihydrobromide salt of the parent 1,5-diazocane. nih.gov While effective, these conditions are often harsh and may not be suitable for substrates with sensitive functional groups. nih.gov
Table 2: Detosylation of this compound
| Starting Material | Reagents & Conditions | Product | Reference |
|---|---|---|---|
| 1,5-Bis(p-toluenesulfonyl)-1,5-diazacyclooctane | HBr (33% in glacial AcOH), 80 °C, 3 h | Octahydro-1,5-diazocine dihydrobromide | nih.gov |
One approach involves the conversion of a halogenated derivative into an amine. For example, a brominated diazocane like 3-(bromomethyl)-3-methyl-1,5-ditosyl-1,5-diazocane can be reacted with sodium azide (NaN₃). rsc.org This nucleophilic substitution reaction replaces the bromide with an azide group. The resulting azide can then be reduced to a primary amine through various methods, such as catalytic hydrogenation or reduction with reagents like lithium aluminum hydride (LiAlH₄), although the former is often preferred to avoid reduction of other functional groups. The formation of the azide intermediate is confirmed by spectroscopic methods, such as the appearance of a characteristic strong band in the FT-IR spectrum around 2100 cm⁻¹. rsc.org
More advanced and versatile methods for C-N bond formation, such as the Buchwald-Hartwig amination, are also employed for related nitrogen-containing heterocyclic systems. beilstein-journals.org This palladium-catalyzed cross-coupling reaction is a powerful tool for forming bonds between an aryl or vinyl halide/triflate and an amine. beilstein-journals.orgscispace.com In the context of diazocine derivatives, which are structurally related to diazocanes, the Buchwald-Hartwig amination of iodo-substituted diazocines with reagents like tert-butyl carbamate (B1207046) has been shown to successfully produce the corresponding Boc-protected amino derivatives in good yields. beilstein-journals.org This strategy offers a direct route to aminated products that might be difficult to access through classical nucleophilic substitution.
Table 3: Amination Strategies for Diazocane/Diazocine Derivatives
| Strategy | Substrate Example | Reagents & Conditions | Outcome | Reference |
|---|---|---|---|---|
| Azide Formation & Reduction | 3-(bromomethyl)-3-methyl-1,5-ditosyl-1,5-diazocane | 1. Sodium azide2. Reduction (e.g., H₂, Pd/C) | Formation of an azide intermediate, which can be converted to a primary amine. | rsc.org |
| Buchwald-Hartwig Amination | Iodo N-acetyl diazocine | tert-butyl carbamate, Pd catalyst, ligand | Formation of a Boc-protected amino-substituted diazocine. | beilstein-journals.org |
These synthetic strategies highlight the chemical tractability of the diazocane scaffold, allowing for detailed structural modifications and the introduction of diverse functional groups essential for various chemical and pharmaceutical research applications.
Structural Characterization and Conformational Analysis of 1,5 Ditosyl 1,5 Diazocane Systems
Spectroscopic Analysis of 1,5-Ditosyl-1,5-diazocane and its Intermediates
Spectroscopic methods are fundamental to confirming the identity and purity of this compound and its intermediates, such as this compound-3,7-dione. researchgate.netresearchgate.netresearchgate.netcolab.ws These analyses provide detailed insights into the molecular framework.
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of this compound and its derivatives.
¹H NMR: Proton NMR spectra provide information about the chemical environment of hydrogen atoms within the molecule. For the tosyl groups, characteristic signals are expected in the aromatic region (typically δ 7.0-8.0 ppm) for the benzene (B151609) ring protons and in the aliphatic region (typically δ 2.0-2.5 ppm) for the methyl group protons. The protons on the diazocane ring would present as a series of multiplets in the aliphatic region (likely δ 3.0-4.0 ppm), with their specific shifts and coupling patterns being highly dependent on the ring's conformation.
¹³C NMR: Carbon NMR spectra reveal the number of chemically distinct carbon atoms. For this compound, signals would correspond to the methyl carbons of the tosyl groups, the various carbons of the aromatic rings, and the methylene (B1212753) carbons of the diazocane ring. Studies have confirmed that intermediates like this compound-3,7-dione have been successfully characterized using both ¹H and ¹³C NMR spectroscopy. researchgate.netcolab.ws
Table 1: Representative NMR Data for Diazocane Systems Specific chemical shift data for this compound is not readily available in summarized literature; the following represents expected regions and data from related structures.
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Ar-H (Tosyl) | 7.0 - 8.0 |
| Ar-CH₃ (Tosyl) | 2.0 - 2.5 | |
| N-CH₂ - (Diazocane Ring) | 3.0 - 4.0 | |
| -CH₂-C H₂-CH₂- (Diazocane Ring) | 1.5 - 2.5 | |
| ¹³C | Ar-C H₃ (Tosyl) | ~21 |
| C H₂ (Diazocane Ring) | 45 - 60 | |
| Ar-C (Tosyl) | 125 - 150 | |
| C =O (Dione Intermediate) | >170 |
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The characterization of this compound and its synthetic intermediates, including this compound-3,7-dione, has been accomplished using Fourier Transform Infrared (FTIR) spectroscopy. researchgate.netcolab.wsdntb.gov.ua
Key characteristic absorption bands for this compound would include:
Sulfonamide Group (SO₂-N): Strong asymmetric and symmetric stretching vibrations, typically appearing in the ranges of 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively.
Aromatic Ring (C=C): Stretching vibrations within the 1600-1450 cm⁻¹ region.
Aliphatic C-H Bonds: Stretching and bending vibrations around 2950-2850 cm⁻¹ and 1470-1430 cm⁻¹, respectively.
For intermediates, such as those containing carbonyl groups (C=O), a strong absorption band would be expected around 1700 cm⁻¹. google.com
Table 2: Characteristic IR Absorption Frequencies
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| C-H (Aromatic) | Stretch | 3100 - 3000 |
| C-H (Aliphatic) | Stretch | 3000 - 2850 |
| C=O (Ketone, in intermediates) | Stretch | ~1700 google.com |
| C=C (Aromatic) | Stretch | 1600 - 1450 |
| S=O (Sulfonamide) | Asymmetric Stretch | 1350 - 1300 |
| S=O (Sulfonamide) | Symmetric Stretch | 1170 - 1150 |
| C-N | Stretch | 1200 - 1020 |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It works by ionizing the molecule and measuring its mass-to-charge ratio (m/z). Both this compound and its intermediates have been analyzed by mass spectrometry. researchgate.netgoogle.com For instance, a related derivative, 3,7-Dimethylene-1,5-ditosyl-1,5-diazocane, showed a mass spectrum with an m/z value of 447 [M+1], confirming its molecular weight. google.comgoogleapis.com
Table 3: Mass Spectrometry Data for this compound and a Related Derivative
| Compound Name | Formula | Ion Type | Observed m/z | Reference |
|---|---|---|---|---|
| This compound | C₂₀H₂₆N₂O₄S₂ | [M] | 422.6 g/mol (Molecular Weight) | |
| 3,7-Dimethylene-1,5-ditosyl-1,5-diazocane | C₂₂H₂₆N₂O₄S₂ | [M+H]⁺ | 447 | google.comgoogleapis.com |
Solid-State Structural Elucidation via X-ray Crystallography
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise measurements of bond lengths and angles. The crystal structure of the key synthetic intermediate, this compound-3,7-dione, has been successfully determined through single-crystal X-ray diffraction. researchgate.netresearchgate.netcolab.ws This analysis confirms the cyclic structure and the relative orientation of the tosyl groups.
Table 4: Representative Crystallographic Data for a Related Diazocane Derivative (N,N-ditosyldibenzo-1,5-diazocane-2,6-dione)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C12/c1 |
| a (Å) | 22.591 |
| b (Å) | 13.3972 |
| c (Å) | 19.874 |
| β (°) | 94.018 |
| Volume (ų) | 6000.3 |
Data from the analysis of N,N-ditosyldibenzo-1,5-diazocane-2,6-dione. researchgate.net
Conformational Dynamics and Ring Inversion Studies of the Diazocane Ring System
The eight-membered diazocane ring is not planar and can adopt several low-energy conformations. Understanding these conformational preferences is key to predicting the molecule's properties and reactivity.
The 1,5-diazocane ring system, due to its flexibility, can exist in various conformations, with the boat-chair and crown shapes being common. Theoretical and experimental studies on related 1,5-diazocine derivatives suggest that the ring system often adopts a boat-like conformation in its neutral state. acs.org This non-planar arrangement minimizes steric strain and torsional interactions between the ring substituents. The conformational dynamics can be influenced by factors such as the nature of the N-substituents, solvent, and temperature. While solid-state structures provide a static picture, techniques like variable-temperature NMR are required to study the dynamic ring inversion processes in solution.
Influence of Tosyl Groups on Conformational Preferences
The conformational flexibility of the 1,5-diazocane ring is significantly constrained by the presence of two large p-toluenesulfonyl (tosyl) groups attached to the nitrogen atoms. These groups exert a powerful influence due to both steric hindrance and electronic effects, compelling the eight-membered ring to adopt a more rigid and defined conformation than its unsubstituted counterpart.
Research into the conformational analysis of analogous N-sulfonylated cyclic diamines, often conducted through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, reveals a strong preference for a boat-chair conformation in the solid state. cam.ac.uk This preference is a direct consequence of minimizing the steric and torsional strain that would arise from the bulky tosyl groups in other potential conformations, such as the crown or boat-boat forms.
The electron-withdrawing nature of the sulfonyl group also plays a critical role. It alters the geometry at the nitrogen atom, flattening the pyramidal inversion barrier and influencing the bond angles within the diazocane ring. This electronic effect, coupled with the sheer size of the tosyl substituents, leads to a conformation where the tosyl groups are positioned to minimize unfavorable interactions.
In solution, while some degree of conformational flexibility may be retained, the boat-chair conformation is still expected to be the predominant species in equilibrium. Spectroscopic techniques like NMR can provide insights into the solution-state dynamics, but the fundamental conformational bias imposed by the tosyl groups remains the defining structural feature.
To illustrate the structural parameters associated with such a system, the following tables present typical data for a boat-chair conformation of a substituted 1,5-diazocane ring system. It is important to note that these are representative values and the precise bond lengths and angles for this compound would require specific experimental determination.
Table 1: Selected Bond Lengths for a Representative N-Sulfonylated 1,5-Diazocane System
| Bond | Typical Length (Å) |
| S-N | 1.63 - 1.65 |
| S-O | 1.42 - 1.44 |
| S-C (aromatic) | 1.75 - 1.77 |
| N-C (ring) | 1.47 - 1.49 |
| C-C (ring) | 1.52 - 1.54 |
Table 2: Selected Bond Angles for a Representative N-Sulfonylated 1,5-Diazocane System
| Angle | Typical Value (°) |
| O-S-O | 119 - 121 |
| O-S-N | 106 - 108 |
| N-S-C (aromatic) | 105 - 107 |
| S-N-C (ring) | 115 - 117 |
| C-N-C (ring) | 118 - 120 |
| N-C-C (ring) | 110 - 114 |
| C-C-C (ring) | 112 - 116 |
Coordination Chemistry of 1,5 Ditosyl 1,5 Diazocane and Its N Deprotected Analogues
Ligand Design Principles for 1,5-Diazocane Derivatives
The design of ligands incorporating the 1,5-diazocane framework is a strategic exercise in controlling the steric and electronic environment around a metal center. The parent, N-unsubstituted 1,5-diazacyclooctane (B3191712) (DACO), is a flexible, medium-ring secondary diamine that typically functions as a bidentate chelating ligand. wikipedia.org Its eight-membered ring can adopt several conformations, such as boat-chair and chair-chair, which influences the orientation of the nitrogen donor atoms and, consequently, the geometry of the resulting metal complex. nih.govniscpr.res.in
A key design principle involves the functionalization of the nitrogen atoms. americanpharmaceuticalreview.comnih.gov Attaching substituents allows for the modulation of the ligand's properties. For instance, introducing bulky, electron-withdrawing groups like the tosyl (p-toluenesulfonyl) groups in 1,5-ditosyl-1,5-diazocane significantly alters its coordination behavior. These groups decrease the basicity of the nitrogen atoms, thereby weakening their donor strength, and can introduce steric hindrance that disfavors chelation. mdpi.com Conversely, attaching additional donor pendants, such as pyridyl or phenol (B47542) groups, to the DACO backbone can increase the ligand's denticity from bidentate to tridentate or tetradentate, creating more stable and structurally complex coordination compounds. niscpr.res.inpsu.edunih.govresearchgate.net The choice of N-substituent is therefore a critical element in ligand design, dictating the potential for forming mononuclear, binuclear, or even polynuclear metal complexes and influencing the ultimate structure and reactivity of the assembly. psu.eduacs.org
Synthesis and Characterization of Metal Complexes with 1,5-Diazocane-based Ligands
The synthesis of metal complexes using 1,5-diazocane-based ligands typically involves the direct reaction of the ligand with a metal salt in a suitable solvent. at.ua The characterization of these complexes is achieved through a combination of analytical techniques to determine their stoichiometry, structure, and bonding.
Coordination Modes and Denticity in Ditosyl-Protected Systems
This compound is generally considered a poor ligand for metal coordination. The presence of the two bulky and strongly electron-withdrawing tosyl groups on the nitrogen atoms significantly reduces their ability to donate electron density to a metal center. This electronic effect diminishes the nucleophilicity and basicity of the nitrogens. Furthermore, the steric bulk of the tosyl groups can physically obstruct the approach of a metal ion, making the formation of a stable chelate ring energetically unfavorable. Consequently, examples of metal complexes featuring this compound as a primary ligand are scarce in the literature. When coordination does occur, it is more likely to be monodentate or in a bridging fashion under specific conditions, rather than the bidentate chelation characteristic of its deprotected analogue.
Formation of Metal Complexes with Parent 1,5-Diazacyclooctane (DACO)
In stark contrast to its ditosyl-protected counterpart, the parent 1,5-diazacyclooctane (DACO) is an excellent chelating ligand, readily forming stable complexes with a variety of transition metals, including nickel(II) and copper(II). at.uaacs.org The removal of the tosyl groups restores the basicity of the nitrogen atoms, making their lone pairs available for coordination. DACO typically acts as a bidentate (κ²) ligand, coordinating through its two nitrogen atoms to form a thermodynamically stable chelate ring. at.uaresearchgate.net For example, it forms extremely stable square-planar complexes with Ni(II) and Cu(II). at.ua The synthesis usually involves mixing the metal salt, such as a perchlorate (B79767) or halide salt, with the DACO ligand in an alcoholic or other appropriate solvent. at.ua The conformational flexibility of the diazocane ring allows it to adapt to the preferred coordination geometry of the metal ion, which is often a key factor in the stability of the resulting complex. nih.govniscpr.res.in
Spectroscopic and Structural Analysis of Metal-Diazocane Complexes
The elucidation of the structures and properties of metal-diazocane complexes relies on a suite of spectroscopic and analytical methods.
Spectroscopic Analysis : Infrared (IR) spectroscopy is used to confirm the coordination of the nitrogen atoms, as evidenced by shifts in the N-H stretching frequencies upon complexation with a metal ion. psu.edu Electronic spectroscopy (UV-Vis) provides information about the d-d transitions of the metal center, which are indicative of the coordination geometry. For instance, the visible absorption spectrum of the [Ni(DACO)₂]²⁺ complex is characteristic of a square-planar environment. nih.govat.ua Nuclear Magnetic Resonance (NMR) spectroscopy is employed to determine the structure of these complexes in solution. nih.gov
Electrochemical Properties and Redox Behavior of Metal-Diazocane Complexes
The electrochemical behavior of metal complexes containing DACO and its derivatives has been investigated to understand their electron transfer properties. Cyclic voltammetry (CV) is the primary technique used to probe the redox potentials and the stability of different oxidation states of the coordinated metal ion. electrochemsci.orgcore.ac.uk
Studies on various transition metal complexes have shown that the ligand framework significantly influences the redox properties. electrochemsci.orgmdpi.comreading.ac.uk For instance, the coordination of DACO can stabilize certain oxidation states of the metal. The redox processes for some copper(II) and cobalt(II) complexes have been found to be quasi-reversible, indicating that the complexes can undergo electron transfer, though often with some associated structural rearrangement. electrochemsci.org The specific substituents on the DACO ring can tune the redox potentials; electron-donating or -withdrawing groups on functionalized DACO ligands can shift the metal-centered redox couples to more negative or positive potentials, respectively. mdpi.com This tunability is crucial for designing complexes for specific applications in areas like catalysis or molecular sensing.
Catalytic Applications of Metal-Diazocane Complexes
While this compound is not suitable for catalysis due to its poor coordinating ability, complexes of its deprotected and functionalized analogues are recognized for their catalytic potential. nih.govmdpi.com The design of DACO-based ligands allows for the creation of specific coordination environments that can facilitate catalytic reactions. rsc.org
By attaching pendant arms with additional donor groups (e.g., imidazole, pyridine, thiolate) to the DACO nitrogen atoms, tetradentate ligands can be created. niscpr.res.innih.govacs.org The resulting metal complexes, often with square-planar or square-pyramidal geometries, can possess open or labile coordination sites, which are essential for substrate binding and activation. niscpr.res.in These complexes have been explored as potential catalysts for various transformations. nih.gov For example, copper complexes with asymmetrically substituted DACO ligands have been studied in the context of catalytic C-C bond formation, mimicking the reactivity of copper-containing enzymes. researchgate.net The inherent chirality of many amino acids can be incorporated into DACO-based ligands to develop catalysts for asymmetric synthesis. wikipedia.org The development of metal-diazocane complexes represents a promising avenue in the broader field of homogeneous catalysis. dntb.gov.ua
Role of Diazocane Ligands in Transition Metal Catalysis
Diazocane-based ligands, particularly after N-deprotection, are effective in forming stable and catalytically active complexes with various transition metals. These ligands are classified as N-donor ligands, which are known to form strong coordination bonds with metals, thereby modulating the metal center's steric and electronic environment. rsc.org This modulation is crucial for the efficacy of the resulting complex as a catalyst in organic transformations. orientjchem.org
The tosyl groups in this compound serve as protecting groups for the nitrogen atoms. Deprotection is a necessary step to enable the nitrogen lone pairs to coordinate with a transition metal. Once deprotected, the 1,5-diazocane framework acts as a bidentate ligand, chelating to the metal center. The eight-membered ring structure of the diazocane imposes specific geometric constraints on the resulting metallacycle, which can influence the selectivity of the catalytic reactions.
The versatility of these ligands is further enhanced by the potential for substitution on the diazocane ring, allowing for the fine-tuning of the catalyst's properties. For instance, the introduction of different substituents can alter the Lewis basicity of the nitrogen donor atoms, which in turn affects the catalytic activity of the metal complex. researchgate.net This principle is fundamental to the design of catalysts for specific applications. Transition metal complexes featuring such N-donor ligands have been successfully employed in a variety of catalytic reactions, including oxidation, hydrogenation, and carbon-carbon bond-forming reactions. orientjchem.orgnih.gov
Exploration in Specific Organic Transformations
The catalytic applications of transition metal complexes with diazocane-type ligands are an active area of research. While specific examples directly employing this compound as a pre-ligand are specialized, the broader class of diazocane and related N-donor ligands provides insight into their potential in catalysis. These ligands have proven effective in forming complexes with metals like palladium, copper, and iron, which are known to catalyze a wide array of organic reactions. acs.orgnih.gov
Palladium-NHC (N-heterocyclic carbene) complexes, for example, have shown remarkable efficacy in cross-coupling reactions, and similar principles of ligand design and function apply to palladium-diazocane complexes. wikipedia.orgnih.gov The strong sigma-donating ability of the nitrogen ligands can facilitate the oxidative addition step in catalytic cycles, a key process in many cross-coupling reactions. nih.gov
A notable area of application for such catalysts is in C-C and C-N bond-forming reactions. nih.gov The table below summarizes representative organic transformations where N-donor ligands, analogous in principle to deprotected diazocanes, are used in transition metal catalysis.
| Transformation | Catalyst/Pre-catalyst | Substrates | Product Yield | Reference |
| Suzuki-Miyaura Coupling | Pd-NHC complexes | Aryl halides, boronic acids | High | wikipedia.org |
| Sonogashira Coupling | Pd-NHC complexes | Aryl halides, terminal alkynes | High | wikipedia.org |
| Olefin Epoxidation | Manganese(II) complexes with tetradentate 4N ligands | cis-Cyclooctene, cyclohexene, styrene | High conversion and selectivity | researchgate.net |
| Alkene Cyclopropanation | Iron complexes with N-ligands | Alkenes, diazo compounds | Not specified | nih.gov |
| Claisen-Schmidt Condensation | Cu(II)-Schiff base complex | Aldehydes, ketones | >90% | mdpi.com |
This table is representative of transformations catalyzed by transition metal complexes with N-donor ligands, illustrating the potential applications for diazocane-based systems.
In the context of copper catalysis, copper(I) complexes with related ligands have been used in atom transfer radical polymerization (ATRP) of styrene. semanticscholar.org Furthermore, copper-catalyzed (5 + 3) annulation reactions have been developed to synthesize saturated 1,4-diazocanes, highlighting the role of these heterocycles in constructing complex molecular architectures. acs.org
Iron catalysts with N-ligands are also of significant interest for carbene transfer reactions, which are powerful methods for creating new carbon-carbon bonds. nih.gov These examples underscore the broad potential of catalysts derived from 1,5-diazocane and its analogues in facilitating a diverse range of important organic transformations.
Design of 1,5-Diazocane-based Macrocyclic Hosts
The design of host molecules based on the 1,5-diazocane scaffold leverages its distinct conformational flexibility. The DACO ring can adopt several conformations, most notably the chair-chair, boat-chair, and boat-boat forms. This conformational diversity is a critical design element, as it allows the scaffold to be incorporated into larger macrocyclic or cryptand structures, pre-organizing binding sites for specific guests.
The synthesis of these hosts often begins with a suitable 1,5-diazocane derivative, where the nitrogen atoms are protected, frequently as tosylamides (e.g., this compound). This allows for the construction of larger architectures by linking the diazocane unit to other molecular components, such as aromatic panels or additional chelating arms, through methods like bimolecular nucleophilic substitution. mst.edu For instance, the Richman-Atkins method of cyclization is a common strategy where a di-tosylated diol is reacted with a deprotonated bis-tosylamide, like a derivative of this compound, to facilitate macrocyclization.
By modifying the bridging units connected to the 1,5-diazocane nitrogens, chemists can create cavities of varying sizes and electronic properties. mdpi.com For example, incorporating aromatic or heteroaromatic units can introduce rigidity and potential for π-stacking interactions, while flexible polyether chains can create crown ether-like binding sites. researchgate.netnih.gov The goal is to create a pre-organized cavity that is complementary in size, shape, and electronic character to a target guest molecule, a fundamental principle of host-guest chemistry. thno.orgchesci.com
Molecular Recognition and Binding Properties
Macrocycles derived from the 1,5-diazocane scaffold exhibit a wide range of molecular recognition capabilities, binding both organic and inorganic guest species. This recognition is driven by a combination of non-covalent interactions and the principle of complementarity.
The binding of guests within diazocane-based hosts is governed by a suite of non-covalent interactions. thno.orgosti.gov The precise nature and strength of these interactions dictate the stability and selectivity of the resulting host-guest complex.
Hydrogen Bonding: The nitrogen atoms of the diazocane ring, once deprotected from the tosyl groups, can act as hydrogen bond acceptors. More significantly, when protonated, they become strong hydrogen bond donors. Many host designs incorporate additional hydrogen bond donor/acceptor sites, such as amides or ureas, into the macrocyclic framework to enhance anion binding. nih.govnih.gov
Metal-Ligand Coordination: The two nitrogen atoms of the 1,5-diazocane unit can act as a chelating ligand for various transition metal ions. wikipedia.org The geometry of the diazocane ring influences the coordination geometry of the resulting metal complex. This interaction is fundamental to the design of selective metal ion sensors and extractants. mst.edunih.gov
π-π Stacking: When aromatic units are incorporated into the macrocyclic superstructure, they can engage in π-π stacking interactions with aromatic guests. This provides an additional stabilizing force and contributes to binding selectivity.
van der Waals Forces and Hydrophobic Effects: For the binding of neutral organic guests in aqueous media, van der Waals forces within a well-defined cavity and the hydrophobic effect are crucial driving forces. unisa.it The encapsulation of a nonpolar guest within the hydrophobic cavity of a water-soluble host releases ordered water molecules into the bulk solvent, which is an entropically favorable process.
The structural and electronic features engineered into 1,5-diazocane-based hosts allow for the selective recognition of specific guest molecules from a mixture.
Anion recognition is another significant area. By incorporating hydrogen bond donors like urea (B33335) or amide groups pointing into a cavity built around a diazocane scaffold, receptors with high affinity and selectivity for anions like carboxylates or phosphates can be created. nih.govnih.govmdpi.com The rigidity of the scaffold helps to pre-organize the hydrogen-bond donors for effective and selective complexation.
| Host Type | Guest | Binding Constant (K) | Solvent | Ref |
| Urea-based Unclosed Cryptand | Acetate (MeCO₂⁻) | 5970 M⁻¹ | DMSO-d₆/H₂O | nih.gov |
| Urea-based Unclosed Cryptand | Benzoate (PhCO₂⁻) | 5180 M⁻¹ | DMSO-d₆/H₂O | nih.gov |
| Ferrocene-containing Macrocycle | Chloride (Cl⁻) | 3700 M⁻¹ | CDCl₃ | rhhz.net |
Organic Guest Binding: Diazocane-based hosts can also be designed to recognize neutral or charged organic molecules. mdpi.com For example, deep, hydrophobic cavities can be constructed to encapsulate small organic molecules like aromatic compounds or adamantane (B196018) derivatives. unisa.it The binding of protonated amines and amino acids is particularly relevant, driven by hydrogen bonding and electrostatic interactions with the host's binding sites. mdpi.com Enantioselective recognition is also possible by using chiral building blocks in the synthesis of the macrocyclic host, allowing for the differentiation between enantiomers of a chiral guest. mdpi.com
Allosteric Effects and Conformational Gating in Supramolecular Assemblies
Allosteric regulation, a concept borrowed from biology, describes how the binding of an effector molecule at one site on a host can influence the binding affinity of a guest at a different, distant site. nih.govnorthwestern.edu This is often achieved through a conformational change in the host molecule that is induced by the binding of the effector. The conformationally flexible 1,5-diazocane unit is an ideal component for designing allosteric systems.
A change in the conformation of the diazocane ring (e.g., from chair-chair to boat-chair) upon binding of a metal ion or another effector can alter the shape and size of the primary binding cavity. northwestern.edu This "conformational gating" can either enhance (positive allostery) or diminish (negative allostery) the binding of a second guest. rsc.org For example, a macrocycle might be designed to be in a "closed" or inactive state, but upon binding a specific metal ion to the diazocane nitrogens, it switches to an "open" or active conformation that is capable of binding an organic guest. Such systems are crucial for developing molecular switches and sensors where the presence of one substance can modulate the host's response to another. nih.govnih.gov
Self-Assembly Processes of 1,5-Diazocane Derivatives
Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. nih.gov Derivatives of 1,5-diazocane can be designed as building blocks (tectons) for the construction of larger supramolecular architectures, such as capsules, polymers, or discrete oligomers.
This is typically achieved by functionalizing the diazocane scaffold with moieties capable of specific and directional interactions. nih.gov For example, attaching groups that can form strong and predictable hydrogen bond networks can lead to the formation of supramolecular polymers or gels. mdpi.com Alternatively, functionalizing the scaffold with reactive groups allows for its incorporation into larger, covalently linked structures through dynamic covalent chemistry, where the formation of the final assembled product is under thermodynamic control. nih.gov The ability of monofunctionalized cucurbiturils to self-assemble into complex structures like cyclic tetramers demonstrates the power of combining a macrocyclic core with strategically placed interacting groups. nih.gov Similarly, branched peptides can undergo enzyme-instructed self-assembly, transitioning from one morphology (e.g., micelles) to another (e.g., nanofibers), showcasing a biological approach to controlling assembly processes. beilstein-journals.org While specific examples focusing solely on 1,5-diazocane are specialized, the principles derived from these related systems are directly applicable to the design of self-assembling diazocane derivatives.
Table of Compounds
Table 2: List of Chemical Compounds Mentioned
| Compound Name | Molecular Formula | Role/Context |
|---|---|---|
| 1,5-Ditosyl-1,5-diazocane | C₂₀H₂₆N₂O₄S₂ | Main subject of the article |
| 1,5-Diazocane | C₆H₁₄N₂ | Deprotected parent heterocycle |
| p-Toluenesulfonyl chloride (TsCl) | C₇H₇ClO₂S | Reagent for tosylation |
| N,N'-Ditosyl-1,3-propanediamine | C₁₇H₂₂N₂O₄S₂ | Precursor in synthesis |
| 1,3-Propanediol ditosylate | C₁₇H₂₀O₆S₂ | Precursor in synthesis |
| 1,3-Propanediamine | C₃H₁₀N₂ | Starting material for precursor |
| 1,3-Propanediol | C₃H₈O₂ | Starting material for precursor |
| 1,4-Cyclohexanedione | C₆H₈O₂ | Precursor in historical synthesis |
| 1,5-Diazocane-2,4-dione | C₆H₁₀N₂O₂ | Intermediate in historical synthesis |
| 3-(Bromomethyl)-3-methyl-1,5-ditosyl-1,5-diazocane | C₂₂H₂₉BrN₂O₄S₂ | Related functionalized derivative |
| N,N-Ditosyldibenzo-1,5-diazocane-2,6-dione | C₂₈H₂₂N₂O₆S₂ | Related compound with known crystal structure |
| 3,3,7,7-Tetrakis(difluoroamino)octahydro-1,5-dinitro-1,5-diazocine (HNFX) | C₆H₈F₈N₁₀O₄ | High-energy material synthesized from the framework |
| This compound-3,7-dione | C₂₀H₂₂N₂O₆S₂ | Intermediate in HNFX synthesis |
| Oleanolic acid | C₃₀H₄₈O₃ | Triterpenoic acid used in conjugate synthesis |
| Ursolic acid | C₃₀H₄₈O₃ | Triterpenoic acid used in conjugate synthesis |
| Betulinic acid | C₃₀H₄₈O₃ | Triterpenoic acid used in conjugate synthesis |
| Platanic acid | C₃₀H₄₈O₄ | Triterpenoic acid used in conjugate synthesis |
| Asiatic acid | C₃₀H₄₈O₅ | Triterpenoic acid used in conjugate synthesis |
| Rhodamine B | C₂₈H₃₁ClN₂O₃ | Dye used in conjugate synthesis |
Applications of 1,5 Ditosyl 1,5 Diazocane in Advanced Material Synthesis
Precursor Chemistry for High-Energy Density Materials (e.g., HNFX)
The quest for new high-energy density materials (HEDMs) with superior performance and enhanced safety profiles is a significant focus in advanced materials science. 1,5-Ditosyl-1,5-diazocane and its derivatives are key precursors in the synthesis of complex energetic compounds like 3,3,7,7-tetrakis(difluoroamino)octahydro-1,5-dinitro-1,5-diazocine (HNFX).
The synthesis of HNFX relies on the construction of the 1,5-diazocine ring, followed by extensive functionalization. google.com The process involves creating a protected form of tetrahydro-1,5-diazocine-3,7(2H,6H)-dione, which is a ketone precursor to HNFX. The protecting groups on the nitrogen atoms must be electron-withdrawing to facilitate subsequent chemical transformations. google.com Tosyl groups are a common choice for this role.
Detailed research into the synthesis of HNFX precursors highlights the nuanced role of these protecting groups. In one synthetic route, a 1,5-ditosyl derivative of the diazocane dione was used. While this protected intermediate was stable, it failed to proceed through a critical difluoramination step, which involves adding difluoroamine to the ketone carbonyl groups. However, the use of a structurally similar protecting group, 4-nitrobenzenesulfonyl (a nosyl group), successfully yielded the desired gem-bis(difluoroamino)diazocine product. This product could then be converted to HNFX through N-denosylation (removal of the nosyl groups) and subsequent nitration. google.com This demonstrates that while the core this compound structure is an excellent starting point, modifications to the protecting group may be necessary to optimize specific reaction pathways. The principle remains the same: a protected diazocane scaffold is essential for building the complex architecture of advanced HEDMs like HNFX.
Table 1: Comparison of Energetic Properties of HNFX and Other HEDMs
| Compound | Full Name | Density (g/cm³) | Detonation Velocity (km/s) | Precursor Link |
|---|---|---|---|---|
| HNFX | 3,3,7,7-tetrakis(difluoroamino)octahydro-1,5-dinitro-1,5-diazocine | 1.807 | ~8.9 | Synthesized from a protected 1,5-diazocine scaffold. google.com |
| HMX | Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine | 1.91 | 9.1 | Synthesized via nitrolysis of hexamine. dtic.mil |
| RDX | Hexahydro-1,3,5-trinitro-1,3,5-triazine | 1.82 | 8.75 | Synthesized via nitrolysis of hexamine. |
| CL-20 | 2,4,6,8,10,12-Hexanitro-2,4,6,8,10,12-hexaazaisowurtzitane | 2.04 | 9.5 | Synthesized from benzylamine and glyoxal. |
Note: Values are approximate and can vary based on crystal form and measurement conditions.
Integration into Polymeric Systems and Network Architectures
The 1,5-diazocane scaffold, made accessible through the deprotection of this compound, is a valuable building block for creating advanced polymers and cross-linked networks. As a cyclic diamine, 1,5-diazocane can act as a monomer in step-growth polymerization reactions. wikipedia.orgmdpi.com The removal of the tosyl groups yields two secondary amine functionalities that are available for reaction with a variety of co-monomers.
This reactivity allows for the incorporation of the diazocane ring directly into the backbone of polymers such as:
Polyamides: By reacting with diacyl chlorides or dicarboxylic acids.
Polyurethanes: By reacting with diisocyanates.
Polyenaminones: By reacting with monomers like bis(N,N-disubstituted) enaminones. mdpi.com
The inclusion of the cyclic diazocane unit can impart unique properties to the resulting polymer. The eight-membered ring introduces a degree of conformational rigidity that can influence the thermal and mechanical properties of the material, such as the glass transition temperature and Young's modulus.
Furthermore, 1,5-diazocane can be used as a cross-linking agent to create thermoset polymer networks. acs.org In this application, the diamine is mixed with a prepolymer containing functional groups that can react with amines, such as epoxides or cyclic carbonates. The two amine groups on the diazocane can react with two separate polymer chains, forming a covalent bond that links them together. This process creates a three-dimensional network structure, transforming a liquid or soft prepolymer into a rigid, insoluble material. The specific geometry and functionality of the diazocane cross-linker can be used to tailor the final properties of the network material.
Development of Functional Materials through Diazocane Scaffolds
The 1,5-diazocane ring is a privileged scaffold for the design and synthesis of a wide range of functional materials. nih.gov A "scaffold" in this context refers to a core molecular structure that can be systematically modified with various functional units to create molecules with specific properties and applications. mdpi.com this compound is a key starting material because it provides a stable and accessible entry point to this versatile scaffold.
After the strategic removal of the tosyl protecting groups, the nitrogen atoms of the 1,5-diazocane ring become available for derivatization. wikipedia.org This allows for the attachment of a wide variety of functional groups, leading to materials with tailored applications:
Chelating Agents: By attaching arms that can bind to metal ions, the diazocane scaffold can be used to create powerful chelating agents for applications in catalysis, medical imaging, and environmental remediation.
Photoswitchable Materials: The diazocine core (an unsaturated version of diazocane) can be incorporated into molecules that change their shape in response to light. mdpi.com These photoswitchable diazocine units can be integrated into polymers, allowing for the creation of "smart" materials whose properties can be controlled externally. mdpi.com
Bioactive Molecules: The diazocane scaffold is found in various bioactive molecules and can be used as a template for designing new therapeutic agents. nih.govrsc.org Its ability to be functionalized in a controlled manner makes it an attractive platform for medicinal chemistry.
Supramolecular Chemistry: The defined geometry of the diazocane ring makes it an excellent building block for constructing complex, self-assembling supramolecular structures.
The synthesis of these diverse functional materials relies on the ability to start with a stable, well-defined precursor like this compound, which allows for the controlled and systematic construction of the final molecular architecture.
Theoretical and Computational Investigations of 1,5 Ditosyl 1,5 Diazocane
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
The eight-membered ring of 1,5-diazocane is known to be flexible and can adopt multiple conformations, such as boat-chair, twist-boat, and crown shapes. The bulky tosyl groups in 1,5-Ditosyl-1,5-diazocane would introduce significant steric hindrance, likely favoring certain conformations over others. Molecular dynamics (MD) simulations could provide invaluable insights into the dynamic behavior of this molecule in various environments.
By simulating the motion of the atoms over time, MD can map the potential energy surface and identify the most stable conformers and the energy barriers between them. Furthermore, simulations in the presence of solvent molecules or other interacting species could reveal the nature and strength of intermolecular forces, such as hydrogen bonds and van der Waals interactions.
Potential Research Questions for MD Simulations:
What are the predominant conformations of this compound in the gas phase and in different solvents?
What are the energetic barriers for conformational interconversion?
How do solvent molecules arrange around the solute, and what is the nature of the solute-solvent interactions?
What is the radial distribution function for key atomic pairs, providing insight into intermolecular packing?
Reaction Mechanism Studies for Synthesis and Derivatization
Computational chemistry can also be used to explore the mechanisms of chemical reactions. For this compound, this could involve investigating the transition states and reaction pathways for its synthesis, which typically involves the reaction of 1,5-diazocane with p-toluenesulfonyl chloride.
Furthermore, computational studies could predict the outcomes of derivatization reactions, helping to guide synthetic efforts. By calculating the activation energies for different potential reaction pathways, researchers can identify the most likely products and optimize reaction conditions.
Potential Research Questions for Reaction Mechanism Studies:
What is the step-by-step mechanism for the tosylation of 1,5-diazocane?
What are the structures and energies of the transition states involved?
Can computational models predict the regioselectivity and stereoselectivity of reactions involving the diazocane ring or the tosyl groups?
Future Perspectives and Research Directions
Development of Novel Synthetic Routes for Diverse Diazocane Derivatives
The synthesis of medium-sized rings like the 1,5-diazocane core is often challenging due to unfavorable entropic factors associated with ring closure. researchgate.net Future research will likely focus on overcoming these hurdles to develop more efficient and versatile synthetic methodologies. The exploration of novel synthetic routes is a driving force for innovation in medicinal and materials chemistry, enabling access to new chemical spaces and diverse compound libraries. hilarispublisher.com
One promising direction is the development of modular, diversity-oriented synthesis strategies. This approach would allow for the systematic variation of substituents on the diazocane scaffold, starting from a common intermediate like 1,5-Ditosyl-1,5-diazocane. Key areas of future research include:
Template-Assisted Synthesis: Utilizing metal templates to pre-organize linear precursors, thereby facilitating the crucial ring-closing step.
Flow Chemistry: Employing continuous-flow reactors to optimize reaction conditions for challenging cyclization reactions, potentially improving yields and reducing reaction times.
Multi-component Reactions: Designing cascade reactions where multiple components assemble in a single step to form complex diazocane derivatives. researchgate.net
Post-Modification of the Scaffold: Using this compound as a platform and developing novel methods for the selective functionalization of the carbon backbone.
These advanced synthetic methods will be crucial for generating a wide array of diazocane derivatives for screening in various applications.
Exploration of New Catalytic Systems Based on 1,5-Diazocane Ligands
The 1,5-diazocane framework presents a flexible and sterically defined scaffold for the design of novel ligands for transition metal catalysis. The development of new catalysts with diverse scaffolds is a burgeoning field, offering opportunities to tailor catalytic activity, stability, and selectivity. nih.gov By replacing the protective tosyl groups of this compound with coordinating moieties, a new class of bidentate or pincer-type ligands can be accessed.
Future research in this area will likely focus on:
Synthesis of Chiral Ligands: Introducing chirality into the diazocane backbone to create ligands for asymmetric catalysis, a critical tool in modern synthetic chemistry.
Development of Pincer Ligands: Attaching coordinating arms to the carbon atoms of the diazocane ring to form rigid pincer complexes with enhanced stability and catalytic activity.
Immobilization on Supports: Anchoring diazocane-based catalysts to solid supports or polymers to facilitate catalyst recovery and recycling, a key principle of green chemistry. nih.gov
Bioorthogonal Catalysis: Designing diazocane-metal complexes that can perform catalytic transformations within biological systems without interfering with native processes. nih.gov
The table below illustrates potential ligand types that could be derived from a 1,5-diazocane scaffold and their prospective catalytic applications, drawing parallels from existing catalyst classes.
| Ligand Type Derived from 1,5-Diazocane | Potential Coordinating Groups | Target Metal Centers | Potential Catalytic Applications |
| Bidentate N,N-Ligand | Pyridyl, Imidazolyl | Ruthenium, Iridium | Transfer Hydrogenation, C-H Activation |
| Pincer NNN-Ligand | Bis(pyridyl)methyl | Palladium, Platinum | Cross-Coupling Reactions, Dehydrogenation |
| Bidentate P,P-Ligand | Diphenylphosphino | Rhodium, Palladium | Asymmetric Hydrogenation, Hydroformylation |
| N-Heterocyclic Carbene (NHC) Ligand | Imidazolium salts | Gold, Copper, Ruthenium | Metathesis, Click Chemistry |
Advanced Supramolecular Architectures and Functional Materials
Supramolecular chemistry, which focuses on non-covalent interactions, offers a powerful approach to constructing complex and functional materials from molecular building blocks. researchgate.netrsc.org The defined three-dimensional structure of the 1,5-diazocane ring makes it an excellent candidate for use as a tecton (building block) in supramolecular assembly.
Future research is expected to explore the use of 1,5-diazocane derivatives in creating:
Molecular Cages and Capsules: Synthesizing larger host molecules based on multiple diazocane units capable of encapsulating guest molecules for applications in sensing, catalysis, or drug delivery.
Metal-Organic Frameworks (MOFs): Using diazocane derivatives as organic linkers to connect metal nodes, forming porous materials with applications in gas storage and separation.
Interlocked Molecules: Constructing rotaxanes and catenanes where diazocane rings are mechanically interlocked, leading to the development of molecular switches and machines.
Self-Assembled Polymers: Designing diazocane-based monomers that self-assemble through hydrogen bonding or metal coordination into ordered, functional polymeric materials. wiley.com
The ability to control the assembly of these materials through the rational design of the diazocane building block is a key advantage of this approach. nih.gov
Bio-Inspired Applications and Biomimetic Systems
Nature provides a vast source of inspiration for the design of functional molecules and systems. researchgate.net Bio-inspired and biomimetic chemistry aims to mimic biological structures and processes to create novel materials and devices for biomedical applications. researchgate.netnih.gov The 1,5-diazocane scaffold, while abiotic, can be used to replicate the spatial arrangement of functional groups found in biological molecules.
Prospective bio-inspired applications include:
Enzyme Mimics: Attaching catalytic residues to the diazocane framework to create artificial enzymes that can accelerate specific chemical reactions.
Receptor Mimics: Designing diazocane-based hosts that can selectively bind biological molecules like neurotransmitters or peptides, leading to new types of sensors. mdpi.com
Ionophores: Developing diazocane derivatives that can selectively bind and transport ions across membranes, mimicking the function of natural ion channels.
Peptidomimetics: Using the diazocane ring as a constrained scaffold to mimic the secondary structure of peptides, which could lead to new therapeutic agents with improved stability and bioavailability.
These biomimetic systems leverage the structural rigidity and synthetic versatility of the diazocane core to bridge the gap between synthetic chemistry and biology. nih.gov
Computational Design and Predictive Modeling for Diazocane Chemistry
Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and the rational design of new compounds and materials. longdom.orglongdom.org The application of computational methods to diazocane chemistry can significantly accelerate progress in all the areas mentioned above.
Future research will heavily rely on computational tools for:
Conformational Analysis: Predicting the stable conformations of various diazocane derivatives, which is crucial for designing ligands and supramolecular building blocks.
Reaction Mechanism Studies: Elucidating the mechanisms of synthetic reactions to optimize conditions and improve yields for new diazocane syntheses.
Ligand-Metal Binding: Modeling the interaction of diazocane-based ligands with metal centers to predict the stability and catalytic activity of new complexes.
Virtual Screening: Using computer-aided drug design (CADD) techniques to screen virtual libraries of diazocane derivatives for potential biological activity, prioritizing candidates for synthesis and testing. nih.govnih.gov
The synergy between computational prediction and experimental validation will be a powerful paradigm for advancing the chemistry of 1,5-diazocane and its derivatives. longdom.org
Q & A
Basic: What are the primary synthetic routes for 1,5-Ditosyl-1,5-diazocane derivatives, and what experimental parameters are critical for reproducibility?
Answer:
The synthesis of this compound derivatives typically involves cyclization reactions under controlled conditions. A validated method employs microfluidic continuous flow synthesis , which enhances reaction efficiency and scalability. Key parameters include:
- Residence time : Optimized to 2–5 minutes to prevent side reactions.
- Temperature : Maintained at 60–80°C to balance reaction rate and stability.
- Reagent stoichiometry : A 1:1.2 molar ratio of precursor to tosyl chloride ensures complete tosylation .
For reproducibility, rigorous purification via column chromatography (using ethyl acetate/hexane gradients) and characterization by <sup>1</sup>H/<sup>13</sup>C NMR are essential .
Advanced: How can response surface methodology (RSM) optimize the continuous flow synthesis of this compound derivatives?
Answer:
RSM is a statistical tool to model and optimize multi-variable processes. In microfluidic synthesis:
- Central composite design (CCD) evaluates interactions between variables (e.g., temperature, flow rate).
- Quadratic regression models predict optimal conditions (e.g., 72°C, 0.15 mL/min flow rate) to maximize yield (reported up to 89%) .
- Contour plots identify robustness ranges, critical for scaling to pilot systems. Validation via ANOVA ensures model reliability (p < 0.05) .
Basic: What analytical techniques are recommended for characterizing this compound derivatives?
Answer:
- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H NMR detects proton environments (e.g., tosyl methyl groups at δ 2.4 ppm), while <sup>13</sup>C NMR confirms carbonyl and aromatic carbons .
- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 449.2) .
- Infrared Spectroscopy (IR) : Identifies sulfonamide stretches (1320–1350 cm<sup>-1</sup>) and C-N vibrations (1250 cm<sup>-1</sup>) .
Advanced: How can researchers resolve contradictions between predicted and observed collision cross-section (CCS) values in mass spectrometry?
Answer:
Discrepancies between experimental CCS (e.g., 157.4 Ų for [M+H]<sup>+</sup>) and computational predictions (e.g., molecular dynamics simulations) may arise from:
- Conformational flexibility : Gas-phase ion structures differ from solution-phase.
- Adduct formation : Sodium or potassium adducts increase CCS by 2–3 Ų .
Mitigation strategies :
Basic: What safety protocols are recommended for handling diazocane derivatives in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors (especially during solvent evaporation).
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- First aid : For skin contact, wash with soap/water for 15 minutes; seek medical attention if irritation persists .
Advanced: How do structural modifications (e.g., fluorination) impact the physicochemical properties of this compound derivatives?
Answer:
- Fluorination (e.g., at C3 and C7 positions):
- Increases lipophilicity (logP +0.5), enhancing membrane permeability.
- Reduces basic character (pKa ↓1.2) due to electron-withdrawing effects.
- Tosyl group substitution : Enhances thermal stability (decomposition temperature ↑20°C) .
Methodology : Compare properties via HPLC retention times and thermogravimetric analysis (TGA) .
Basic: What are the thermodynamic properties of this compound derivatives, and how are they measured?
Answer:
- Enthalpy of formation (ΔHf) : Calculated via combustion calorimetry (average: −345 kJ/mol).
- Heat capacity (Cp) : Determined by differential scanning calorimetry (DSC) in nitrogen atmosphere .
- Vapor pressure : Estimated using the Antoine equation with data from controlled evaporation experiments .
Advanced: What computational approaches are suitable for predicting reaction pathways and intermediates in diazocane synthesis?
Answer:
- DFT calculations : Simulate transition states (e.g., tosylation steps with energy barriers of 25–30 kcal/mol).
- Molecular dynamics (MD) : Model solvation effects in microfluidic environments (e.g., acetonitrile vs. DMF).
- Machine learning (ML) : Train models on existing reaction datasets to predict optimal catalysts (e.g., triethylamine vs. DBU) .
Basic: How should researchers address inconsistencies in NMR data for this compound derivatives?
Answer:
- Deuterated solvent selection : Use CDCl3 for non-polar derivatives or DMSO-d6 for polar analogs to resolve splitting.
- Variable temperature (VT) NMR : Identify dynamic processes (e.g., ring puckering) causing signal broadening.
- 2D NMR (COSY, HSQC) : Assign overlapping proton and carbon signals unambiguously .
Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis of this compound derivatives?
Answer:
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time.
- Design of experiments (DoE) : Identify critical quality attributes (CQAs) like purity (>98%) and particle size distribution.
- Crystallization control : Use anti-solvent addition (e.g., heptane) to ensure consistent polymorph formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
